molecular formula C26H29N3O4S B12770497 (S)-1-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-3-(4-(4-(2-thienyl)-1H-imidazol-2-yl)phenoxy)-2-propanol CAS No. 85648-13-1

(S)-1-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-3-(4-(4-(2-thienyl)-1H-imidazol-2-yl)phenoxy)-2-propanol

Cat. No.: B12770497
CAS No.: 85648-13-1
M. Wt: 479.6 g/mol
InChI Key: FDVHRNJEBIWFEM-FQEVSTJZSA-N
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Description

(S)-1-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-3-(4-(4-(2-thienyl)-1H-imidazol-2-yl)phenoxy)-2-propanol is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a dimethoxyphenyl group, an imidazole ring, and a thienyl group, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-3-(4-(4-(2-thienyl)-1H-imidazol-2-yl)phenoxy)-2-propanol typically involves multiple steps:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form the corresponding Schiff base, which is then reduced to yield the dimethoxyphenyl ethylamine.

    Imidazole Ring Formation: The imidazole ring is synthesized through a condensation reaction involving a thienyl-substituted aldehyde and an amine, followed by cyclization.

    Coupling Reaction: The final step involves coupling the dimethoxyphenyl ethylamine with the imidazole-thienyl intermediate under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions such as temperature, pH, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to bind to proteins and enzymes makes it a candidate for drug discovery and development.

Medicine

Medically, (S)-1-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-3-(4-(4-(2-thienyl)-1H-imidazol-2-yl)phenoxy)-2-propanol is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its interaction with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxyphenyl group may facilitate binding to hydrophobic pockets, while the imidazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-3-(4-(4-(2-furyl)-1H-imidazol-2-yl)phenoxy)-2-propanol: Similar structure but with a furan ring instead of a thienyl ring.

    (S)-1-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-3-(4-(4-(2-pyridyl)-1H-imidazol-2-yl)phenoxy)-2-propanol: Contains a pyridyl ring instead of a thienyl ring.

Uniqueness

The presence of the thienyl group in (S)-1-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-3-(4-(4-(2-thienyl)-1H-imidazol-2-yl)phenoxy)-2-propanol distinguishes it from similar compounds. This structural feature can influence its binding affinity and specificity towards certain molecular targets, potentially leading to unique biological activities.

Properties

CAS No.

85648-13-1

Molecular Formula

C26H29N3O4S

Molecular Weight

479.6 g/mol

IUPAC Name

(2S)-1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-[4-(5-thiophen-2-yl-1H-imidazol-2-yl)phenoxy]propan-2-ol

InChI

InChI=1S/C26H29N3O4S/c1-31-23-10-5-18(14-24(23)32-2)11-12-27-15-20(30)17-33-21-8-6-19(7-9-21)26-28-16-22(29-26)25-4-3-13-34-25/h3-10,13-14,16,20,27,30H,11-12,15,17H2,1-2H3,(H,28,29)/t20-/m0/s1

InChI Key

FDVHRNJEBIWFEM-FQEVSTJZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC[C@@H](COC2=CC=C(C=C2)C3=NC=C(N3)C4=CC=CS4)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC(COC2=CC=C(C=C2)C3=NC=C(N3)C4=CC=CS4)O)OC

Origin of Product

United States

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